molecular formula C6H6BrIN2 B14885898 3-Bromo-5-iodo-6-methylpyridin-2-amine

3-Bromo-5-iodo-6-methylpyridin-2-amine

Cat. No.: B14885898
M. Wt: 312.93 g/mol
InChI Key: QQZKUNPPBHLAII-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-6-methylpyridin-2-amine is an organic compound with the molecular formula C6H6BrIN2. This compound belongs to the pyridine family, characterized by a bromine atom at the 3rd position, an iodine atom at the 5th position, and a methyl group at the 6th position on the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodo-6-methylpyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst, yielding the desired product in moderate to good yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-iodo-6-methylpyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions:

    Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aryl or alkyl derivatives, while oxidation and reduction reactions can yield N-oxides or amines, respectively .

Scientific Research Applications

3-Bromo-5-iodo-6-methylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodo-6-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids .

Comparison with Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 2-Amino-3-bromo-6-methylpyridine
  • 5-Bromo-3-methylpyridin-2-amine

Comparison: 3-Bromo-5-iodo-6-methylpyridin-2-amine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which can significantly influence its reactivity and biological activity compared to similar compounds. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .

Properties

Molecular Formula

C6H6BrIN2

Molecular Weight

312.93 g/mol

IUPAC Name

3-bromo-5-iodo-6-methylpyridin-2-amine

InChI

InChI=1S/C6H6BrIN2/c1-3-5(8)2-4(7)6(9)10-3/h2H,1H3,(H2,9,10)

InChI Key

QQZKUNPPBHLAII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)N)Br)I

Origin of Product

United States

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